3-(3-chloro-1,2-oxazol-5-yl)-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}propanamide
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Overview
Description
3-(3-chloro-1,2-oxazol-5-yl)-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}propanamide is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a 1,2-oxazole ring, a chromenyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-1,2-oxazol-5-yl)-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}propanamide typically involves multiple steps:
Formation of the 1,2-oxazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the chromenyl group: This step involves the coupling of the oxazole intermediate with a chromenyl derivative.
Formation of the propanamide moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring.
Reduction: Reduction reactions can occur at the chromenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro substituent on the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the oxazole ring.
Reduction: Reduced forms of the chromenyl group.
Substitution: Substituted derivatives at the chloro position.
Scientific Research Applications
3-(3-chloro-1,2-oxazol-5-yl)-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}propanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Research: The compound is used to study the biological activities of oxazole derivatives.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(3-chloro-1,2-oxazol-5-yl)-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}propanamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The chromenyl group can also play a role in modulating biological activity through its interaction with cellular components.
Comparison with Similar Compounds
Similar Compounds
3-(2-(4-methoxybenzylideneamino)oxazol-4-ylamino)-2H-chromen-2-one: Known for its antibacterial activity.
3-(2-(2-hydroxybenzylideneamino)oxazol-4-ylamino)-2H-chromen-2-one: Exhibits moderate antifungal activity.
3-chloro-4-(4-methoxyphenyl)-1-(4-(2-oxo-2H-chromen-3-ylamino)oxazol-2-yl)azetidin-2-one: Shows potential as an anticancer agent.
Uniqueness
3-(3-chloro-1,2-oxazol-5-yl)-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H21ClN2O4 |
---|---|
Molecular Weight |
436.9 g/mol |
IUPAC Name |
3-(3-chloro-1,2-oxazol-5-yl)-N-[4-oxo-2-(4-propan-2-ylphenyl)chromen-6-yl]propanamide |
InChI |
InChI=1S/C24H21ClN2O4/c1-14(2)15-3-5-16(6-4-15)22-13-20(28)19-11-17(7-9-21(19)30-22)26-24(29)10-8-18-12-23(25)27-31-18/h3-7,9,11-14H,8,10H2,1-2H3,(H,26,29) |
InChI Key |
SNJWWGVRHLKPRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)CCC4=CC(=NO4)Cl |
Origin of Product |
United States |
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